molecular formula C20H31ClN2O2S B12763039 3-Butyl-7-((2-chloro-6-methylphenyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane CAS No. 120465-91-0

3-Butyl-7-((2-chloro-6-methylphenyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane

Cat. No.: B12763039
CAS No.: 120465-91-0
M. Wt: 399.0 g/mol
InChI Key: NCDGANIYDBIHML-UHFFFAOYSA-N
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Description

3-Butyl-7-((2-chloro-6-methylphenyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, featuring a diazabicyclo nonane core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-7-((2-chloro-6-methylphenyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane typically involves multiple steps, including the formation of the diazabicyclo nonane core and subsequent functionalization with the butyl, chloro, methyl, and sulfonyl groups. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and various catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-7-((2-chloro-6-methylphenyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the chloro or sulfonyl positions.

Scientific Research Applications

3-Butyl-7-((2-chloro-6-methylphenyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(33

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for 3-Butyl-7-((2-chloro-6-methylphenyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other diazabicyclo nonane derivatives or sulfonyl-containing compounds. Examples could be:

  • 3-Butyl-7-((2-chlorophenyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
  • 3-Butyl-7-((2-methylphenyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane

Uniqueness

The uniqueness of 3-Butyl-7-((2-chloro-6-methylphenyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(331)nonane lies in its specific combination of functional groups and the resulting chemical properties

Properties

CAS No.

120465-91-0

Molecular Formula

C20H31ClN2O2S

Molecular Weight

399.0 g/mol

IUPAC Name

3-butyl-7-(2-chloro-6-methylphenyl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C20H31ClN2O2S/c1-5-6-10-22-11-16-13-23(14-17(12-22)20(16,3)4)26(24,25)19-15(2)8-7-9-18(19)21/h7-9,16-17H,5-6,10-14H2,1-4H3

InChI Key

NCDGANIYDBIHML-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)C3=C(C=CC=C3Cl)C

Origin of Product

United States

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